

# Application Notes and Protocols for Antimicrobial Susceptibility Testing with MB076

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## Compound of Interest

Compound Name: MB076

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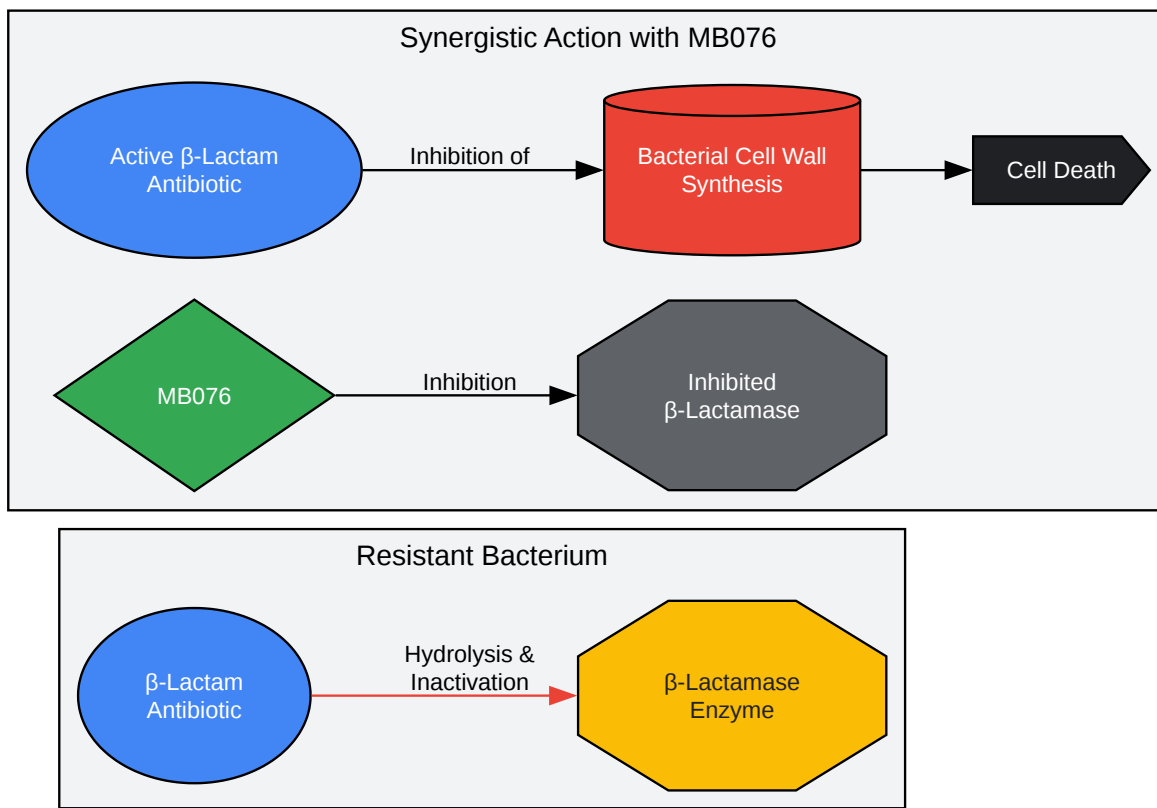
## Introduction

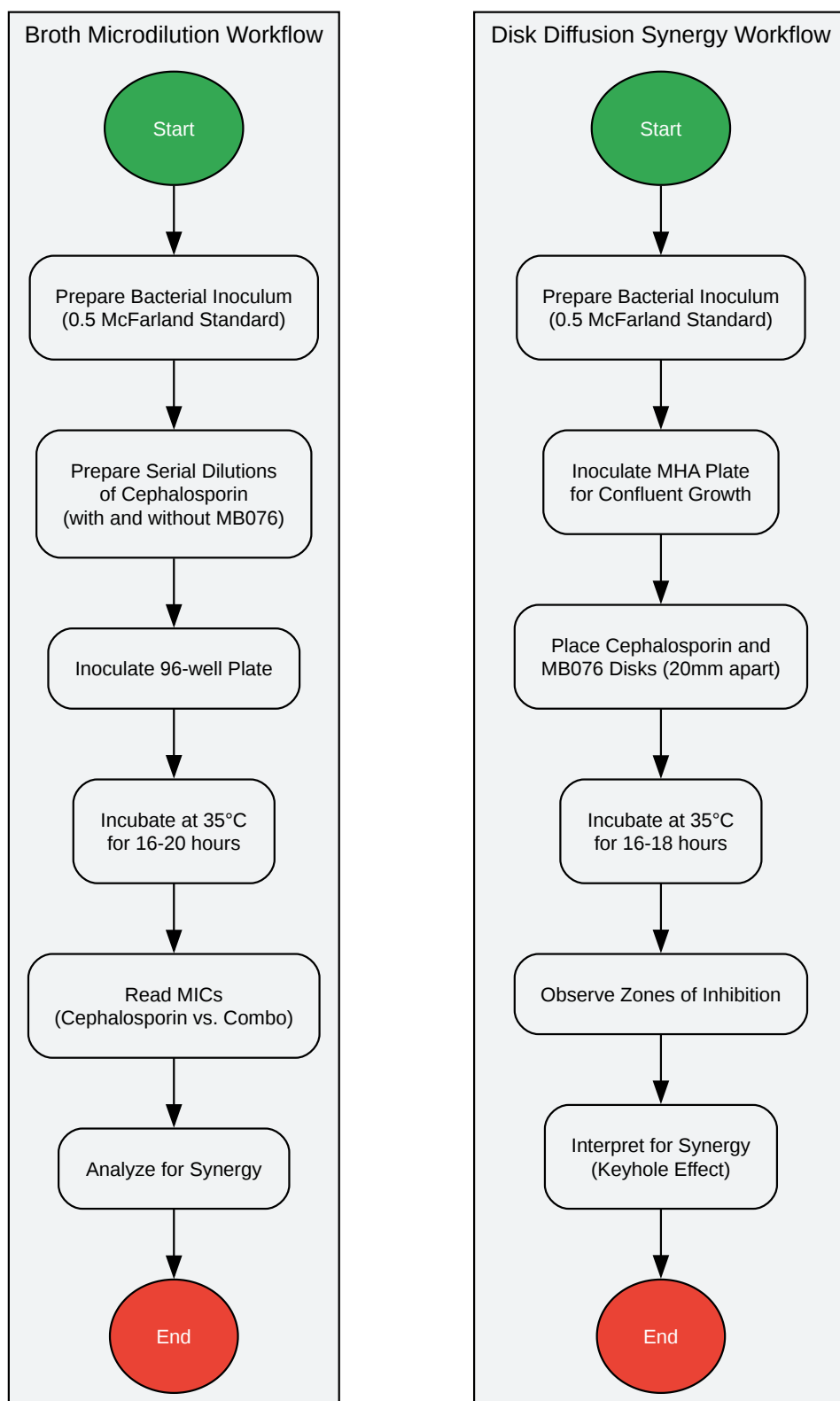
**MB076** is a novel heterocyclic triazole and a potent boronic acid transition state inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs).[1] It is investigated for its ability to act synergistically with  $\beta$ -lactam antibiotics, particularly cephalosporins, to restore their efficacy against resistant bacterial strains.[1] The primary mechanism of resistance in these strains is the enzymatic degradation of the antibiotic by  $\beta$ -lactamases. **MB076** effectively inhibits these enzymes, thereby protecting the antibiotic and allowing it to exert its antibacterial effect.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with **MB076** in combination with a partner cephalosporin using standard laboratory methods: broth microdilution and disk diffusion.

## Mechanism of Action

**MB076** functions as a  $\beta$ -lactamase inhibitor. In many resistant bacteria,  $\beta$ -lactam antibiotics are hydrolyzed and inactivated by  $\beta$ -lactamase enzymes. **MB076** competitively binds to the active site of these enzymes, preventing them from breaking down the antibiotic. This synergistic relationship restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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